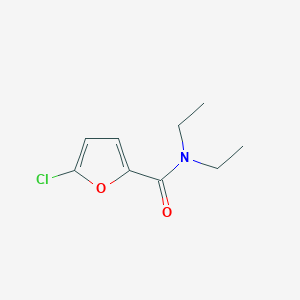![molecular formula C14H16N2O2 B7510243 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C, an enzyme that plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been studied extensively for its potential therapeutic applications, as well as its role in elucidating the mechanisms of various diseases.
Mécanisme D'action
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one inhibits protein kinase C by binding to its catalytic domain, thereby preventing its activation. Protein kinase C plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinase C by 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one can lead to a variety of cellular effects, including inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been shown to have neuroprotective effects, protecting against oxidative stress and apoptosis in neuronal cells. Additionally, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one in lab experiments is its potency as a protein kinase C inhibitor. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to be a more potent inhibitor of protein kinase C than other commonly used inhibitors, such as staurosporine and Gö 6976. However, one limitation of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one is its potential for off-target effects, as it can inhibit other kinases and enzymes at high concentrations.
Orientations Futures
There are many potential future directions for research on 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms of action of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one and its effects on various cellular processes. Finally, there is potential for the development of more selective protein kinase C inhibitors based on the structure of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one.
Méthodes De Synthèse
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydroindole with ethyl acetoacetate, followed by the reaction with pyrrolidin-2-one. Other methods include the reaction of 2,3-dihydroindole with ethyl acrylate, followed by the reaction with pyrrolidin-2-one, or the reaction of 2,3-dihydroindole with ethyl cyanoacetate, followed by the reaction with pyrrolidin-2-one.
Applications De Recherche Scientifique
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been used extensively in scientific research for its ability to inhibit protein kinase C. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been used to study the mechanisms of various diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-6-3-8-15(13)10-14(18)16-9-7-11-4-1-2-5-12(11)16/h1-2,4-5H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBVNQPGGWXNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)

![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)



![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)

